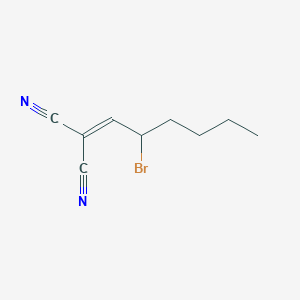
(2-Bromohexylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromohexylidene)propanedinitrile is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol It is a derivative of propanedinitrile, featuring a bromohexylidene group attached to the carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromohexylidene)propanedinitrile typically involves the bromination of malononitrile. One method involves adding bromine to malononitrile dissolved in water, followed by purification through recrystallization from chloroform . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromohexylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide or hydroxide ions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium cyanide, potassium hydroxide, and various electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with cyanide ions yield nitrile derivatives, while addition reactions with electrophiles can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(2-Bromohexylidene)propanedinitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its reactivity.
Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (2-Bromohexylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler nitrile compound with the formula C3H2N2, used as a building block in organic synthesis.
Bromomalononitrile: A brominated derivative of malononitrile, similar in structure to (2-Bromohexylidene)propanedinitrile.
Uniqueness
This compound is unique due to the presence of the bromohexylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged to achieve desired outcomes.
Eigenschaften
CAS-Nummer |
62897-37-4 |
|---|---|
Molekularformel |
C9H11BrN2 |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
2-(2-bromohexylidene)propanedinitrile |
InChI |
InChI=1S/C9H11BrN2/c1-2-3-4-9(10)5-8(6-11)7-12/h5,9H,2-4H2,1H3 |
InChI-Schlüssel |
CXVOFEZNATYFQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=C(C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


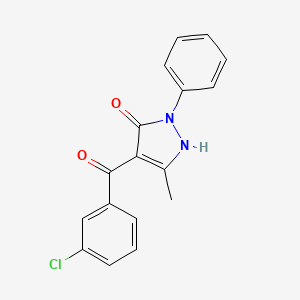

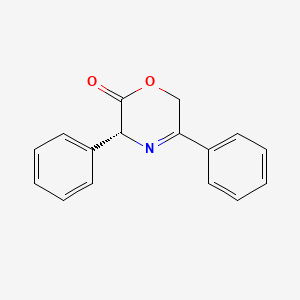
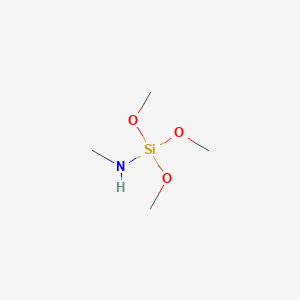



![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
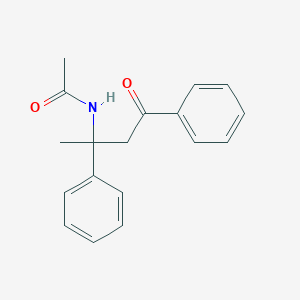

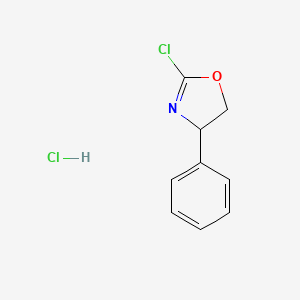
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)


